molecular formula C8H5ClN2O2 B599703 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 128455-49-2

9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No. B599703
M. Wt: 196.59
InChI Key: PXSJCZNMHGEBPL-UHFFFAOYSA-N
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Description

“9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, the synthesis of pyrido[2,3-d]pyrimidines involves different chemical transformations . An expeditious synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .


Molecular Structure Analysis

The molecular structure of “9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” can be analyzed based on its spectroscopic data . The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° .


Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” can be analyzed based on its spectroscopic data . The IR spectrum of a related compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .

Future Directions

The future directions for “9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione” could involve the development of new pyrimidines as anti-inflammatory agents . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of research .

properties

IUPAC Name

9-chloropyrido[1,2-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(13)4-6(12)10-8(5)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSJCZNMHGEBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C(=CC=CN2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704453
Record name 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

CAS RN

128455-49-2
Record name 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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